5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine
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Overview
Description
5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is a chemical compound characterized by its unique bicyclic structure. This compound is part of the oxazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of bicyclo[2.2.1]heptan-2-ylamine with an oxazole-forming reagent. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives with altered bicyclic structures .
Scientific Research Applications
5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine: Shares a similar bicyclic structure but differs in the heterocyclic ring.
3-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-5-amine: Another oxazole derivative with a different substitution pattern.
Uniqueness
5-{bicyclo[2.2.1]heptan-2-yl}-1,2-oxazol-3-amine is unique due to its specific substitution on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
1561664-01-4 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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